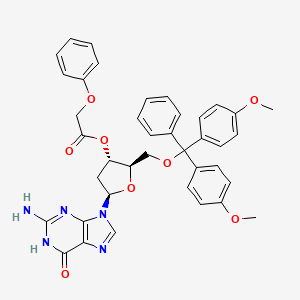![molecular formula C24H28N2S2 B13748229 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline is an organic compound with a complex structure that includes multiple aromatic rings and amino groups
準備方法
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of aromatic rings through a series of reactions such as Suzuki coupling or Ullmann coupling.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction or direct amination reactions.
Addition of ethylsulfanylmethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline can be compared with other similar compounds such as:
4,4’'-Diaminoquaterphenyl: This compound has a similar core structure but lacks the ethylsulfanylmethyl groups, making it less versatile in certain applications.
Bis(4-aminophenyl) ether: This compound is used as a cross-linking agent and has applications in the preparation of polyimide silica composite membranes, but it does not have the same range of chemical reactivity as this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
特性
分子式 |
C24H28N2S2 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline |
InChI |
InChI=1S/C24H28N2S2/c1-3-27-15-19-13-24(18-7-11-22(26)12-8-18)20(16-28-4-2)14-23(19)17-5-9-21(25)10-6-17/h5-14H,3-4,15-16,25-26H2,1-2H3 |
InChIキー |
NOFZAUAZSUDGBF-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=CC(=C(C=C1C2=CC=C(C=C2)N)CSCC)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


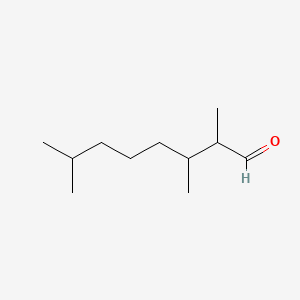
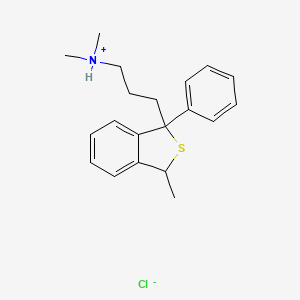
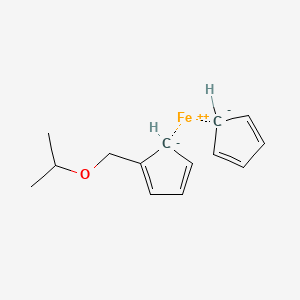

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
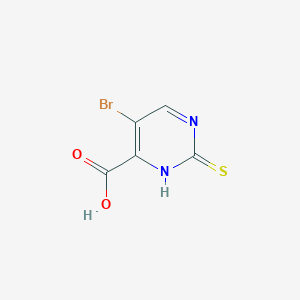
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
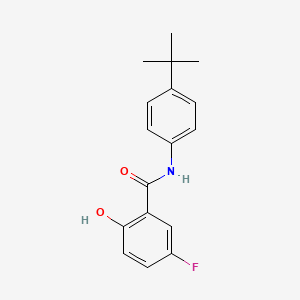
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
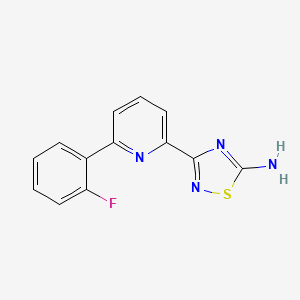
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)


